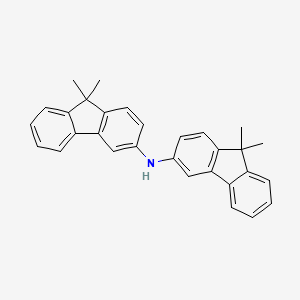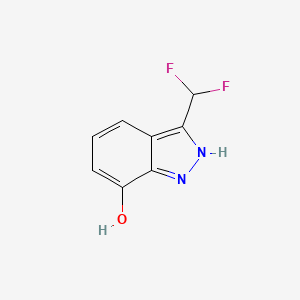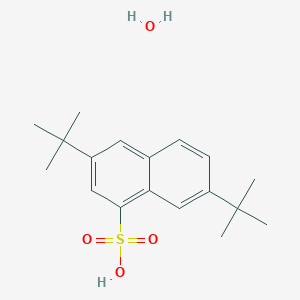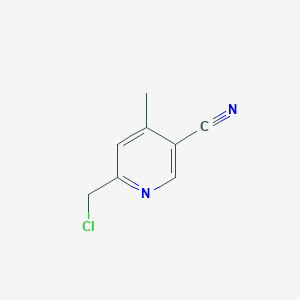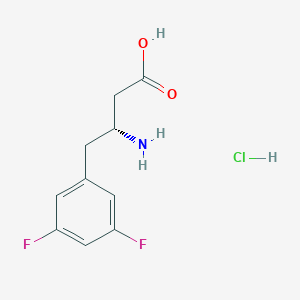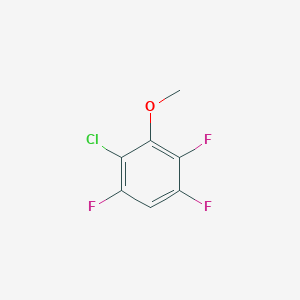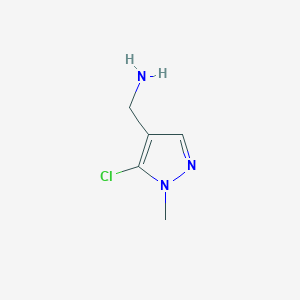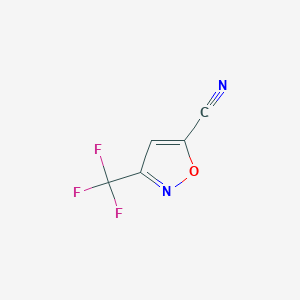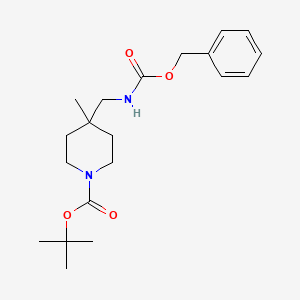
(5-Chloro-2-iodobenzyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-2-iodobenzyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a benzyl group substituted with chlorine and iodine atoms at the 5 and 2 positions, respectively, and a hydrazine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-iodobenzyl)hydrazine typically involves the reaction of 5-chloro-2-iodobenzyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
5-Chloro-2-iodobenzyl chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(5-Chloro-2-iodobenzyl)hydrazine can undergo various chemical reactions, including:
Nucleophilic substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Substituted hydrazine derivatives.
Oxidation: Azides or other oxidized products.
Reduction: Reduced hydrazine derivatives.
科学的研究の応用
(5-Chloro-2-iodobenzyl)hydrazine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and potential drug candidates.
Biological Studies: The compound can be used to study enzyme inhibition and other biochemical processes.
Materials Science: It is employed in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (5-Chloro-2-iodobenzyl)hydrazine involves its interaction with biological molecules, particularly enzymes. The hydrazine group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
類似化合物との比較
Similar Compounds
(5-Chloro-2-iodobenzyl)amine: Similar structure but with an amine group instead of a hydrazine group.
(5-Chloro-2-iodobenzyl)hydrazone: A derivative formed by the reaction of (5-Chloro-2-iodobenzyl)hydrazine with aldehydes or ketones.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine substituents on the benzyl ring, which can influence its reactivity and interactions with other molecules. The hydrazine group also provides distinct chemical properties compared to similar compounds with different functional groups.
特性
分子式 |
C7H8ClIN2 |
|---|---|
分子量 |
282.51 g/mol |
IUPAC名 |
(5-chloro-2-iodophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8ClIN2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3,11H,4,10H2 |
InChIキー |
OJJOFKRDFUWNLE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)CNN)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



